![molecular formula C14H18ClN3O3 B2985735 N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide CAS No. 2034274-51-4](/img/structure/B2985735.png)
N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide
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Description
This compound is a complex organic molecule that contains several functional groups, including an acetamide group, a piperidine ring, and a chloropyridine group. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. Single crystal X-ray diffraction is a common method used to determine the structure of complex organic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its functional groups. For example, the presence of polar groups such as the acetamide could increase its solubility in polar solvents .Scientific Research Applications
Oncology: Targeting PI3K/mTOR Pathways
This compound may serve as a potent inhibitor of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer. By inhibiting this pathway, it could potentially be used to halt the proliferation of cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML). Research suggests that derivatives of this compound exhibit significant anti-proliferative effects on AML cell lines .
Pharmacology: Design of Anti-Fibrotic Drugs
In the field of pharmacology, the compound’s derivatives could be synthesized and evaluated for their anti-fibrotic activities. These activities are crucial in the treatment of diseases characterized by excessive fibrous tissue formation, such as liver cirrhosis. Studies indicate that certain derivatives can effectively inhibit collagen expression and hydroxyproline content in vitro, suggesting potential as novel anti-fibrotic drugs .
properties
IUPAC Name |
N-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-10(19)17-9-14(20)18-6-3-11(4-7-18)21-13-2-5-16-8-12(13)15/h2,5,8,11H,3-4,6-7,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJFLKMJBGOSRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide |
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